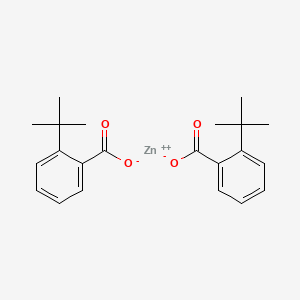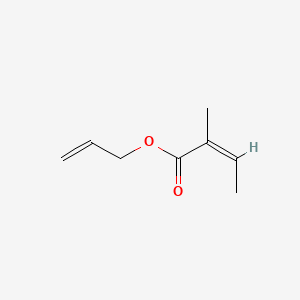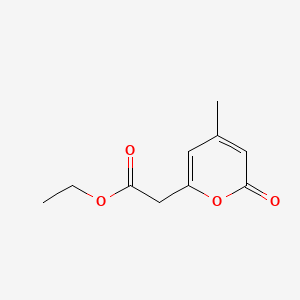
Benzo(e)pyrene, methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(e)pyrene, methyl- is a derivative of benzo(e)pyrene, which belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are characterized by multiple aromatic rings fused together. Benzo(e)pyrene, methyl- is known for its structural complexity and potential biological activity. It is a colorless compound that can be found in various environmental sources, including coal tar, cigarette smoke, and grilled foods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzo(e)pyrene, methyl- typically involves the methylation of benzo(e)pyrene. One common method is the Friedel-Crafts alkylation, where benzo(e)pyrene reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of benzo(e)pyrene, methyl- often involves large-scale methylation processes using similar Friedel-Crafts alkylation techniques. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .
Types of Reactions:
Reduction: Reduction reactions can convert benzo(e)pyrene, methyl- into less complex hydrocarbons, although these reactions are less common.
Substitution: Electrophilic substitution reactions can occur, where functional groups are introduced into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed:
Oxidation: Epoxides, dihydrodiols, and quinones.
Reduction: Simplified hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzo(e)pyrene, methyl- has significant applications in scientific research:
Mécanisme D'action
The mechanism of action of benzo(e)pyrene, methyl- involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides. These intermediates can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The aryl hydrocarbon receptor (AhR) pathway is also involved, mediating the toxicological effects of the compound .
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene: Another PAH with similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional aromatic rings, leading to different chemical properties.
Indenopyrenes: Compounds with indene fused to pyrene, showing distinct reactivity
Uniqueness: Benzo(e)pyrene, methyl- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. Its distinct structure allows for targeted studies on the effects of methylation on PAHs .
Propriétés
Numéro CAS |
41699-04-1 |
|---|---|
Formule moléculaire |
C21H14 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
3-methylbenzo[e]pyrene |
InChI |
InChI=1S/C21H14/c1-13-9-11-19-17-7-3-2-6-16(17)18-8-4-5-14-10-12-15(13)21(19)20(14)18/h2-12H,1H3 |
Clé InChI |
WBXTZNRNKDKGAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C4C2=C(C=C1)C5=CC=CC=C5C4=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)








